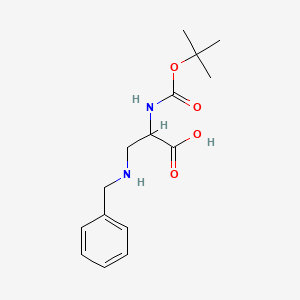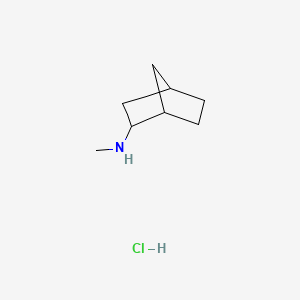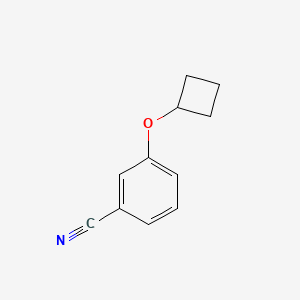
N-T-Boc-leu-gly-arg P-nitroanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-T-Boc-leu-gly-arg P-nitroanilide is a chromogenic substrate used primarily in biochemical assays. It is particularly known for its role in detecting bacterial endotoxins through enzymatic cleavage, which releases p-nitroanilide, a compound that can be quantified by colorimetric detection at 405 nm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-leu-gly-arg P-nitroanilide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the coupling of glycine and arginine residues. The final step involves the attachment of p-nitroanilide to the peptide chain. The reaction conditions often require the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
N-T-Boc-leu-gly-arg P-nitroanilide primarily undergoes enzymatic cleavage reactions. It is a substrate for amidases induced by bacterial endotoxins, leading to the release of p-nitroanilide .
Common Reagents and Conditions
The enzymatic cleavage typically occurs in the presence of endotoxin-induced amidases under physiological conditions. The reaction is monitored by measuring the absorbance of p-nitroanilide at 405 nm .
Major Products
The major product of the enzymatic reaction is p-nitroanilide, which is quantified to assess the presence and concentration of bacterial endotoxins .
科学的研究の応用
N-T-Boc-leu-gly-arg P-nitroanilide is widely used in various scientific research fields:
Chemistry: It serves as a model substrate in studying enzyme kinetics and mechanisms.
作用機序
N-T-Boc-leu-gly-arg P-nitroanilide exerts its effects through enzymatic cleavage by endotoxin-induced amidases. The cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. This mechanism is utilized in endotoxin detection assays to measure the concentration of bacterial endotoxins .
類似化合物との比較
Similar Compounds
Uniqueness
N-T-Boc-leu-gly-arg P-nitroanilide is unique due to its specific application as a chromogenic substrate for endotoxin detection. Its ability to release p-nitroanilide upon enzymatic cleavage makes it highly valuable in quantitative assays of endotoxins, distinguishing it from other similar oligopeptides .
特性
分子式 |
C25H40N8O7 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC名 |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28) |
InChIキー |
XYZOMPCEZFRTOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)


![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)

![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)


![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)
